DPCPX - 102146-07-6

DPCPX

Catalog Number: EVT-298595
CAS Number: 102146-07-6
Molecular Formula: C16H24N4O2
Molecular Weight: 304.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DPCPX (DPCPX) is a synthetic xanthine derivative categorized as a selective antagonist for the adenosine A1 receptor (A1R). [, , , , , , ] This selectivity makes it an invaluable tool for investigating the physiological roles of A1R in various biological systems. DPCPX is often used in research exploring the functions of adenosine and its receptors in the cardiovascular system, central nervous system, and other tissues. [, , , , , , , , , , , , , , ]

Adenosine

Relevance: Adenosine is a key endogenous agonist of the adenosine receptors, including the A1 receptor that DPCPX targets. Many studies cited in the context utilize adenosine to induce physiological responses that are then investigated for their potential modulation by DPCPX. For example, adenosine preconditioning protects against ischemia/reperfusion injury in the heart, a process that can be blocked by DPCPX, indicating involvement of A1 receptors []. Adenosine's interaction with other AR subtypes, like A2A in vasodilation, is also investigated using DPCPX to delineate the specific receptor subtypes involved [].

2-Chloro-N6-cyclopentyladenosine (CCPA)

Relevance: CCPA serves as a potent and selective agonist for the adenosine A1 receptor, the same receptor that DPCPX antagonizes. Because of this, CCPA is often used in conjunction with DPCPX to study A1 receptor-mediated effects. For example, CCPA induced bradycardia and cardioprotection can be blocked by DPCPX, confirming the A1 receptor specificity of both compounds [].

N6-Cyclopentyladenosine (CPA)

Relevance: CPA, like CCPA, acts as a potent and selective agonist for the A1 adenosine receptor, making it a useful tool in studying the same receptor targeted by DPCPX. For instance, CPA is used to mimic adenosine's effects on spinal motor activity and is subsequently antagonized by DPCPX, further validating the A1 receptor as the site of action for both compounds [].

8-(3-Chlorostyryl)caffeine (CSC)

Relevance: While DPCPX specifically targets the adenosine A1 receptor, CSC is a selective antagonist of the A2A receptor subtype. This contrasting selectivity makes CSC a valuable tool to differentiate between A1 and A2A receptor-mediated effects in studies where DPCPX is used to block A1 receptors. For instance, in research on amitriptyline-induced cardiotoxicity, DPCPX and CSC are used simultaneously to distinguish their respective roles in mediating the drug's effects on cardiac electrophysiology [].

N6-(2-Phenylisopropyl)adenosine (R-PIA)

Relevance: Similar to CCPA and CPA, R-PIA functions as a potent and selective agonist of the adenosine A1 receptor, serving as a useful tool to study the same receptor that DPCPX antagonizes. Studies often use R-PIA in conjunction with DPCPX to explore A1 receptor-mediated responses. For instance, the cardioprotective effects of R-PIA can be abolished by DPCPX, demonstrating their interaction at the A1 receptor [].

2-[(p-2-Carboxyethyl)-phenethylamino]-5′-N-ethyl-carboxamide-adenosine (CGS 21680)

Relevance: CGS 21680, as a selective A2A receptor agonist, offers a contrasting mechanism of action to DPCPX, which antagonizes the A1 receptor. This difference allows researchers to compare and contrast the roles of A1 and A2A receptors in various physiological processes. For example, in studies examining the influence of adenosine on human colon motility, CGS 21680 and DPCPX are used together to differentiate their respective effects, highlighting their distinct roles in modulating gut motility [].

N6-Benzyl-5'-N-ethyl-carboxamidoadenosine (BNECA)

Relevance: While both BNECA and DPCPX interact with the adenosine A1 receptor, BNECA acts as an agonist, whereas DPCPX is an antagonist. This contrasting behavior allows researchers to study the effects of both activation and inhibition of A1 receptors, particularly in the context of preconditioning and cardioprotection []. BNECA's ability to also activate A2A receptors, though less potently, adds another layer of complexity to its interaction with DPCPX, allowing for a more nuanced understanding of adenosine signaling in the body.

2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA)

Relevance: Cl-IB-MECA, primarily characterized as an adenosine A3 agonist, is utilized in studies exploring the cardioprotective effects of adenosine receptor activation. Despite its A3 selectivity, research has shown that its cardioprotective benefits can be blocked by DPCPX, suggesting potential interaction with the A1 receptor, either directly or indirectly [, ]. These findings highlight the complexity of adenosine receptor signaling and the potential for cross-talk between different receptor subtypes.

N6-(3-Iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA)

Relevance: IB-MECA, as an adenosine A3 agonist, is used in research to investigate cardioprotection, and its effects are often compared to those of A1 agonists. Interestingly, the cardioprotective effects of IB-MECA are blocked by DPCPX, a selective A1 antagonist []. This suggests that while IB-MECA primarily targets the A3 receptor, its cardioprotective actions may involve downstream activation of A1 receptors or cross-talk between these receptor subtypes.

Source and Classification

The compound was synthesized by Dr. R. James at ICI Pharmaceuticals and is primarily used in research settings to study the role of adenosine receptors in various biological processes. It falls under the category of xanthine derivatives, which are known for their diverse biological activities, including effects on the central nervous system and cardiovascular functions .

Synthesis Analysis

The synthesis of 8-cyclopentyl-1,3-dipropylxanthine involves several steps, typically starting from xanthine or its derivatives. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis commonly uses xanthine as a precursor.
  2. Substitution Reactions: The cyclopentyl and dipropyl groups are introduced through nucleophilic substitution reactions on the xanthine backbone.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

The exact reaction conditions (temperature, solvent, and catalysts) can vary depending on the specific synthetic route employed but generally involve organic solvents and careful temperature control to optimize yields .

Molecular Structure Analysis

The molecular formula of 8-cyclopentyl-1,3-dipropylxanthine is C16H24N4O2C_{16}H_{24}N_{4}O_{2}, with a molar mass of approximately 304.39 g/mol.

Structural Features

  • Xanthine Core: The compound features a xanthine core structure that is characteristic of many biologically active compounds.
  • Cyclopentyl Group: The presence of a cyclopentyl group at the 8-position enhances its selectivity for the adenosine A1 receptor.
  • Dipropyl Substituents: The dipropyl groups at positions 1 and 3 contribute to its pharmacological profile by increasing lipophilicity and modulating receptor interactions.

3D Structure

The three-dimensional structure can be modeled using software tools that allow visualization of molecular interactions, which are crucial for understanding binding affinities and receptor interactions .

Chemical Reactions Analysis

8-Cyclopentyl-1,3-dipropylxanthine primarily participates in reactions involving:

  • Receptor Binding: As an antagonist to the adenosine A1 receptor, it competes with endogenous adenosine for binding sites, thereby inhibiting receptor activation.
  • Phosphodiesterase Inhibition: It also exhibits phosphodiesterase inhibitory activity, particularly against phosphodiesterase type 4 (PDE4), influencing intracellular signaling pathways related to cyclic adenosine monophosphate levels .
Mechanism of Action

The mechanism of action of 8-cyclopentyl-1,3-dipropylxanthine involves:

  • Adenosine A1 Receptor Antagonism: By blocking the adenosine A1 receptor, DPCPX prevents the physiological effects mediated by adenosine, such as sedation and vasodilation. This antagonism leads to increased neurotransmitter release in certain brain regions.
  • Behavioral Effects: Studies have shown that DPCPX can enhance dopamine release induced by other compounds like MDMA and influence behavioral responses to hallucinogens like DOI (a serotonin receptor agonist) .
Physical and Chemical Properties Analysis

Key Properties

  • Melting Point: The melting point of 8-cyclopentyl-1,3-dipropylxanthine ranges from 191 to 194 °C.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its lipophilic nature.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture to prevent degradation .
Applications

8-Cyclopentyl-1,3-dipropylxanthine has several significant applications in scientific research:

  • Neuroscience Research: It is widely used to investigate the role of adenosine receptors in brain function and behavior.
  • Pharmacological Studies: DPCPX serves as a tool compound for studying drug interactions involving adenosine receptors and their implications in various diseases.
  • Potential Therapeutic Uses: Although primarily used in research settings, its properties suggest potential therapeutic applications in conditions influenced by adenosine signaling, such as epilepsy or cardiac arrhythmias .

Properties

CAS Number

102146-07-6

Product Name

8-Cyclopentyl-1,3-dipropylxanthine

IUPAC Name

8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)

InChI Key

FFBDFADSZUINTG-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1,3-dipropyl-8-cyclopentylxanthine
1,3-DPCPX
8-cyclopentyl-1,3-dipropylxanthine
8-cyclopentyl-3,7-dihydro-1,3-dipropyl-1H-purin-2,6-dione
DPCPX
PD 116948
PD-116,948

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.